1,1-Diphenylacetone

説明

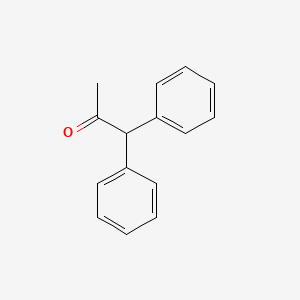

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,1-diphenylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNWBEGCONIRGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061137 | |

| Record name | 2-Propanone, 1,1-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 1,1-Diphenylacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19174 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

781-35-1 | |

| Record name | 1,1-Diphenylacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=781-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanone, 1,1-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000781351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diphenylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1,1-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanone, 1,1-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diphenylacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,1 Diphenylacetone and Its Derivatives

Established Synthetic Pathways

Established methods for synthesizing 1,1-diphenylacetone and its derivatives rely on well-documented, powerful reactions in the organic chemist's toolkit. These include electrophilic aromatic substitutions, enolate chemistry, and the use of highly reactive organometallic intermediates.

Friedel-Crafts Alkylation Approaches

The Friedel-Crafts reaction is a cornerstone of organic synthesis for attaching alkyl or acyl substituents to an aromatic ring. numberanalytics.comnih.gov This electrophilic aromatic substitution is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.com In the context of this compound synthesis, the reaction involves the alkylation of an aromatic ring with a suitable electrophile.

One established route utilizes a Friedel-Crafts alkylation where benzene (B151609) reacts with an α-haloketone. orgsyn.orgwikipedia.org For instance, α-bromo-α-phenylacetone can be added to a mixture of anhydrous aluminum chloride in dry benzene. orgsyn.org The Lewis acid catalyst generates a carbocation or a related electrophilic species from the α-haloketone, which is then attacked by the nucleophilic benzene ring to form the diarylated product. mt.com Industrial applications of Friedel-Crafts alkylation are extensive, used in the production of compounds like ethylbenzene (B125841) and cumene (B47948) from benzene. mt.comlibretexts.org

While effective, traditional Friedel-Crafts alkylations have limitations. The product is often more nucleophilic than the starting material, which can lead to polyalkylation. youtube.com Also, the classic use of stoichiometric, moisture-sensitive catalysts like AlCl₃ presents challenges, including the generation of corrosive hydrogen chloride fumes upon contact with water. beyondbenign.org

α-Keto Bromination and Subsequent Carbon-Carbon Bond Formation

Alpha-halogenation of ketones is a critical transformation that introduces a halogen atom at the carbon adjacent to the carbonyl group, creating a valuable intermediate for subsequent reactions. libretexts.org This process typically occurs under acidic conditions, proceeding through an enol intermediate. libretexts.orgmasterorganicchemistry.com The ketone's carbonyl oxygen is first protonated by an acid catalyst, which facilitates the formation of the enol tautomer. masterorganicchemistry.com This nucleophilic enol then attacks an electrophilic halogen, such as bromine (Br₂), to yield the α-haloketone. masterorganicchemistry.comyoutube.com

A documented synthesis of this compound employs this strategy in a two-step sequence. wikipedia.org

α-Keto Bromination: Phenylacetone (B166967) is first treated with bromine, often in a solvent like benzene, to produce α-bromo-α-phenylacetone. orgsyn.orgwikipedia.org

Friedel-Crafts Alkylation: The resulting α-bromoketone is then used as the alkylating agent in a Friedel-Crafts reaction with benzene, catalyzed by aluminum chloride, to form the final this compound product. wikipedia.org

This combination of α-keto bromination followed by a Friedel-Crafts reaction provides a reliable method for constructing the 1,1-diphenyl framework. orgsyn.org The α-bromo ketone intermediates are also useful for synthesizing other structures, such as α,β-unsaturated ketones, through elimination reactions. libretexts.org

| Reaction Stage | Reactants | Catalyst/Conditions | Intermediate/Product | Reference |

| α-Keto Bromination | Phenylacetone, Bromine | Benzene solvent | α-Bromo-α-phenylacetone | orgsyn.org, wikipedia.org |

| C-C Bond Formation | α-Bromo-α-phenylacetone, Benzene | Anhydrous Aluminum Chloride (AlCl₃) | This compound | orgsyn.org, wikipedia.org |

Aldol (B89426) Condensation Strategies

Aldol condensation is a fundamental carbon-carbon bond-forming reaction between two carbonyl compounds (aldehydes or ketones). magritek.com The reaction, which can be catalyzed by acid or base, involves the formation of a nucleophilic enolate from one carbonyl compound, which then attacks the electrophilic carbonyl carbon of a second molecule. magritek.comwvu.edu The initial product is a β-hydroxy carbonyl compound, which often dehydrates to form a stable α,β-unsaturated carbonyl compound. miracosta.educerritos.edu

A base-catalyzed, aldol-type mechanism can be used for the synthesis of this compound. guidechem.com This specific variation involves the condensation of benzophenone (B1666685) with acetone (B3395972). The reaction proceeds via the following steps:

Formation of the acetone enolate by a base (e.g., sodium hydroxide).

Nucleophilic attack of the acetone enolate on the carbonyl carbon of benzophenone.

Subsequent dehydration and rearrangement steps to yield this compound. guidechem.com

A related, specialized type of crossed aldol reaction is the Claisen-Schmidt condensation, which occurs between an aldehyde or ketone and an aromatic carbonyl compound that lacks α-hydrogens, such as benzaldehyde (B42025). wvu.edumiracosta.edu This prevents self-condensation of the aromatic aldehyde and leads to a more controlled reaction. wvu.edu

Dianion Chemistry in Complex Molecule Synthesis

Dianions are doubly deprotonated organic compounds that serve as potent building blocks in organic synthesis. uni-rostock.de The dianion of this compound, in particular, has been studied for its utility in constructing various carbo- and heterocyclic structures. uni-rostock.de This dianion can be generated and subsequently reacted with a range of electrophiles. uni-rostock.de

Research has shown that the this compound dianion acts as a C,O-dinucleophile. acs.org Its reactions with organohalosilanes and -germanes have been investigated, leading to the formation of complex cyclic compounds. acs.org For example, the reaction of the dianion with diorganodichlorosilanes yields eight-membered 1,5-disila-2,8-dioxacyclooctanes. acs.org Interestingly, reacting the dianion with diorganodifluorosilanes results in the formation of a positional isomer, 1,5-disila-2,6-dioxacyclooctane. acs.org

The regioselectivity of these cyclization reactions is a key area of study. The structure of the dianion salt itself has been investigated using NMR spectroscopy, revealing that it exists as a mixture of isomers in solution. rsc.org This dianion chemistry provides a pathway to complex molecules that are not easily accessible through other synthetic routes. uni-rostock.deacs.org

| Dianion Reactant | Electrophile | Resulting Product Class | Reference |

| This compound Dianion | Diorganodichlorosilanes | 1,5-Disila-2,8-dioxacyclooctanes | acs.org |

| This compound Dianion | Diorganodifluorosilanes | 1,5-Disila-2,6-dioxacyclooctanes | acs.org |

| This compound Dianion | Diphenyldichlorogermane | 1,5-Digerma-2,6-dioxacyclooctane | acs.org |

Emerging and Sustainable Synthetic Approaches

Modern synthetic chemistry places increasing emphasis on the development of environmentally benign and efficient processes. This includes minimizing waste, avoiding hazardous reagents, and improving reaction efficiency through novel catalysts.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to established synthetic routes for this compound involves addressing the drawbacks of classical methods. For instance, traditional Friedel-Crafts reactions often rely on stoichiometric amounts of hazardous and moisture-sensitive Lewis acids like AlCl₃, which generate significant waste during aqueous work-up. beyondbenign.org

Greener alternatives to Friedel-Crafts alkylation and acylation are being actively explored. beyondbenign.org These include:

Use of solid acid catalysts: Replacing homogeneous Lewis acids with solid, reusable catalysts like activated alumina (B75360) or certain clays (B1170129) can simplify product purification and minimize waste. beyondbenign.org Graphite has also been shown to catalyze the alkylation of p-xylene, eliminating the need for aluminum chloride. beyondbenign.org

Catalytic C-C bond formation: Research into the synthesis of related diaryl ketones has demonstrated the use of pincer-type metal ruthenium(II) compounds as highly efficient catalysts. google.com One such process synthesizes 1,3-diphenyl-1-propanone from acetophenone (B1666503) and benzyl (B1604629) alcohol, achieving a 95% yield with a low catalyst loading (0.5 mol%) under an inert atmosphere. google.com This catalytic approach, which uses an alcohol as the alkylating agent, represents a more atom-economical and sustainable pathway for forming C-C bonds compared to traditional methods that use alkyl halides. google.com

These emerging strategies highlight a shift towards more sustainable and efficient synthesis of complex organic molecules like this compound and its derivatives.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, utilizing microwave energy to heat reactants directly and efficiently. Unlike conventional heating, which relies on thermal conductivity and is often slow and inefficient, microwave irradiation couples directly with molecules possessing a dipole moment. This direct energy transfer can lead to instantaneous localized superheating, dramatically accelerating reaction rates.

The primary advantages of MAOS include a significant reduction in reaction times (from hours to minutes), improved reaction yields, and often, enhanced product purity with fewer by-products. ajrconline.orgpsu.edu The technology is particularly beneficial for reactions that are slow to proceed under conventional heating. While a specific microwave-assisted synthesis for this compound is not prominently documented in peer-reviewed literature, the principles of MAOS are highly applicable. The synthesis of structurally related compounds, such as 1,3-diphenylpropenones (chalcones), has been successfully achieved using microwave activation, often in solvent-free conditions, with reactions completing in under two minutes with high yields. researchgate.netresearchgate.net Similarly, the synthesis of phenytoin, a hydantoin (B18101) derivative, from benzil (B1666583) and urea (B33335) is significantly improved using microwave pulses compared to traditional thermal methods. ucl.ac.be These examples demonstrate the potential for developing a rapid and efficient MAOS protocol for the synthesis of this compound and its derivatives.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|

| Heating Mechanism | Conduction/Convection (Indirect) | Dielectric Heating (Direct) |

| Reaction Time | Hours to Days | Seconds to Minutes |

| Temperature Control | Slow response, potential for thermal gradients | Rapid response, uniform heating |

| Yield & Purity | Often lower with more by-products | Often higher with cleaner reaction profiles ajrconline.org |

Continuous Flow Chemistry Applications

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering a safer, more efficient, and highly scalable method for chemical synthesis. In a flow system, reactants are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. aurigeneservices.com This technology is particularly advantageous for managing highly exothermic or hazardous reactions, as the small reactor volume enhances heat dissipation and minimizes the risks associated with stockpiling dangerous intermediates. aurigeneservices.comrsc.org

Key benefits of continuous flow synthesis include:

Enhanced Safety: Small reaction volumes and superior heat transfer mitigate the risk of thermal runaways.

Improved Efficiency and Yield: Precise control over reaction conditions leads to higher selectivity and product yields.

Scalability: Production can be scaled up by running the system for longer periods or by "scaling out" (running multiple systems in parallel), bypassing the challenges of traditional batch scale-up.

Automation: Flow systems can be fully automated, allowing for multistep syntheses to be "telescoped" into a single, continuous operation. aurigeneservices.com

Although specific applications of continuous flow for the synthesis of this compound are not widely reported, the technology has been successfully applied to the industrial production of various Active Pharmaceutical Ingredients (APIs). aurigeneservices.comalmacgroup.com The well-understood reaction mechanisms for synthesizing ketones, such as the Friedel-Crafts acylation or oxidation of secondary alcohols, are amenable to adaptation in flow systems. wikipedia.org The implementation of a flow process for this compound could offer significant improvements in process safety and manufacturing efficiency.

Synthesis of Key Derivatives and Analogs

The derivatization of ketone scaffolds is a cornerstone of medicinal chemistry and materials science. However, it is crucial to base synthetic routes on chemically sound principles. The following sections address the synthesis of derivatives structurally related to this compound, with necessary clarifications on the correct precursors.

Chalcone (B49325) Derivatives from this compound

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a class of compounds that form the central core of many biologically active flavonoids and isoflavonoids. Their synthesis is a classic example of the Claisen-Schmidt condensation. wikipedia.orgbyjus.com This reaction involves the base-catalyzed condensation of an aldehyde (typically an aromatic aldehyde lacking α-hydrogens, like benzaldehyde) and a ketone that possesses α-hydrogens (such as acetophenone). wikipedia.org

It is a chemical inaccuracy to propose the synthesis of chalcones directly from this compound via this standard method. The structure of this compound, which has a methyl group and a diphenylmethyl group attached to the carbonyl, does not allow for the formation of the characteristic α,β-unsaturated propenone backbone of a chalcone through a Claisen-Schmidt reaction. The reaction requires a ketone with two α-hydrogens on the same carbon to undergo condensation on both sides, or at least one α-hydrogen to form the enone system.

Cyclopentadienone Derivatives from this compound

Substituted cyclopentadienones are valuable intermediates used as ligands in organometallic chemistry and as precursors in cycloaddition reactions. The synthesis of the most well-known derivative, tetraphenylcyclopentadienone, is achieved through a base-catalyzed double aldol condensation. truman.edu

This reaction requires the condensation of benzil (a 1,2-diketone) with a ketone that has methylene (B1212753) groups flanked by two aryl groups. The correct precursor for this transformation is 1,3-diphenylacetone (B89425) (also known as dibenzyl ketone), not this compound. truman.edumurov.infochegg.com In the reaction, the two acidic α-hydrogens of the methylene group in 1,3-diphenylacetone sequentially react with the two carbonyl groups of benzil, leading to a double condensation and subsequent cyclization to form the five-membered cyclopentadienone ring. murov.infoyoutube.com Due to its structure, this compound cannot serve as the substrate in this reaction to form a cyclopentadienone ring.

Symmetrical 1,3-Diphenylacetone Derivatives

While not derivatives of this compound, symmetrical derivatives of its isomer, 1,3-diphenylacetone, are highly useful compounds. A practical and convenient one-pot, two-step procedure has been developed for their synthesis starting from the corresponding phenylacetate (B1230308) ester. researchgate.netthieme-connect.com This method avoids the need for specialized pyrolysis equipment or harsh hydrolysis conditions associated with older methods. thieme-connect.com

The process involves a self-condensing Claisen condensation of a phenylacetate ester, such as ethyl phenylacetate, using sodium hydride (NaH) as the base in a suitable solvent like toluene. This is followed by an in-situ hydrolysis and decarboxylation of the intermediate β-keto ester using aqueous acid (e.g., sulfuric acid) to yield the final symmetrical ketone. thieme-connect.com This procedure has been successfully used to synthesize 1,3-diphenylacetone and its substituted analogs, like 1,3-bis(4-bromophenyl)acetone, on a multi-gram scale with high purity. thieme-connect.com

| Starting Material | Product | Key Reagents | Yield | Purity (by HPLC) |

|---|---|---|---|---|

| Ethyl Phenylacetate | 1,3-Diphenylacetone | 1) NaH, Toluene 2) H₂SO₄ (aq) | 86% | 99.2% |

| Ethyl 4-Bromophenylacetate | 1,3-Bis(4-bromophenyl)acetone | 1) NaH, Toluene 2) H₂SO₄ (aq) | 87% | 99.4% |

| Compound Name | Synonym(s) | Chemical Formula |

|---|---|---|

| This compound | 1,1-Diphenylpropan-2-one | C₁₅H₁₄O |

| 1,3-Diphenylacetone | Dibenzyl ketone | C₁₅H₁₄O |

| Chalcone | 1,3-Diphenyl-2-propen-1-one, Benzylideneacetophenone | C₁₅H₁₂O |

| Tetraphenylcyclopentadienone | - | C₂₉H₂₀O |

| Benzil | 1,2-Diphenylethane-1,2-dione | C₁₄H₁₀O₂ |

| Acetophenone | - | C₈H₈O |

| Benzaldehyde | - | C₇H₆O |

| Ethyl Phenylacetate | - | C₁₀H₁₂O₂ |

| 1,3-Bis(4-bromophenyl)acetone | - | C₁₅H₁₂Br₂O |

| Phenytoin | 5,5-Diphenylhydantoin | C₁₅H₁₂N₂O₂ |

Reactivity and Mechanistic Investigations of 1,1 Diphenylacetone

Fundamental Reaction Pathways

The fundamental reactivity of 1,1-diphenylacetone is characterized by the chemistry of its carbonyl group and the acidity of its α-protons. These features allow for a range of reactions, including additions, condensations, and the formation of highly reactive anionic intermediates.

Nucleophilic Additions and Condensations (e.g., with diols, amines, alcohols)

The carbonyl group of this compound is electrophilic and susceptible to attack by nucleophiles. libretexts.orgvanderbilt.edu This reactivity is the basis for nucleophilic addition reactions, where a nucleophile adds to the carbonyl carbon, leading to a tetrahedral intermediate that is subsequently protonated to form an alcohol. libretexts.org

Condensation reactions are a related class of transformations where two molecules combine with the elimination of a small molecule, typically water. chemguide.co.uklibretexts.org For instance, this compound can react with amine derivatives like 2,4-dinitrophenylhydrazine. This reaction proceeds via a nucleophilic addition of the amine to the carbonyl group, followed by the elimination of water to form a hydrazone. chemguide.co.uklibretexts.org Such reactions are often used for the characterization of aldehydes and ketones. chemguide.co.uk

The reaction of this compound with alcohols and diols, often under acidic catalysis, can lead to the formation of ketals. This process involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol. Subsequent protonation of the resulting hydroxyl group and elimination of water, followed by the attack of a second alcohol molecule, yields the stable ketal product.

Reactivity of the this compound-Derived Dianion as a C,O-Dinucleophile

The sequential treatment of this compound with a strong base like potassium hydride (KH) followed by an organolithium reagent such as n-butyllithium (n-BuLi) generates a dianion. acs.org This dianion is a powerful ambident nucleophile, with reactive centers at both the α-carbon and the oxygen atom, classifying it as a C,O-dinucleophile. acs.org

The dual nucleophilic nature of the this compound dianion allows it to react with various electrophiles at two distinct sites. For example, its reaction with bis(η⁵-cyclopentadienyl) dichlorides of zirconium and hafnium demonstrates its C,O-dinucleophilic character. acs.org Similarly, it reacts with organohalosilanes and -germanes. acs.orgacs.org The specific products formed depend on the nature of the electrophile and the reaction conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, has been employed to study the structure of the lithium salt of the this compound dianion. These studies reveal that in solution, it exists as a mixture of isomers, highlighting the complex nature of this reactive intermediate. rsc.org

Regioselectivity in Dianion Reactions with Electrophiles

The reaction of the this compound dianion with difunctional electrophiles showcases interesting regioselectivity. The outcome of the reaction, particularly the site of initial attack (C vs. O), is influenced by the electrophile's structure.

In its reactions with diorganodihalosilanes, the regioselectivity is dependent on the halogen present. When reacting with diorganodichlorosilanes (e.g., Ph₂SiCl₂, Me₂SiCl₂), the dianion acts as a C,O-dinucleophile to form eight-membered disiladioxacyclooctanes. acs.org However, with diorganodifluorosilanes (e.g., Ph₂SiF₂), a positional isomer is formed, a 1,5-disila-2,6-dioxacyclooctane, indicating a different reaction pathway. acs.orgacs.org

Experimental evidence from reactions with monochlorosilanes suggests that the initial bond formed is Si-CH₂, not Si-O. acs.org This indicates that the carbon center of the dianion is the more reactive nucleophilic site in these specific reactions. The reaction with diphenyldichlorogermane results in a product analogous to the difluorosilane (B1194483) case, forming a 1,5-digerma-2,6-dioxacyclooctane. acs.org

The reaction with 1,2-dichlorotetramethyldisilane (B129461) leads to the formation of a ten-membered ring, further demonstrating the versatility of the dianion in constructing cyclic systems. acs.org

Table 1: Regioselectivity in the Reaction of this compound Dianion with Dihalides

| Electrophile | Product Structure | Reference |

|---|---|---|

| Diorganodichlorosilanes (R₂SiCl₂) | 1,1,5,5-Tetraorgano-3,7-bis(diphenylmethylene)-1,5-disila-2,8-dioxacyclooctane | acs.org |

| Diorganodifluorosilanes (R₂SiF₂) | 1,1,5,5-Tetraorgano-3,7-bis(diphenylmethylene)-1,5-disila-2,6-dioxacyclooctane | acs.orgacs.org |

| Diphenyldichlorogermane (Ph₂GeCl₂) | 1,1,5,5-Tetraphenyl-3,7-bis(diphenylmethylene)-1,5-digerma-2,6-dioxacyclooctane | acs.org |

Advanced Reaction Mechanisms

Beyond its fundamental reactivity, this compound participates in more intricate reaction sequences, often leveraging the chemistry of its enolate form. These advanced mechanisms enable the construction of complex molecular architectures.

Electrophilic Substitution at the Alpha Carbon in Enolate Chemistry

The α-hydrogens of this compound are acidic due to the electron-withdrawing nature of the adjacent carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate. transformationtutoring.com Enolates are key intermediates in organic synthesis, acting as potent carbon nucleophiles. libretexts.org

The formation of the enolate can be achieved using a variety of bases. Once formed, the enolate can react with electrophiles at the α-carbon. libretexts.org This electrophilic substitution can be used to introduce a range of functional groups. For example, alkylation of the enolate with an alkyl halide is a common method for forming new carbon-carbon bonds. mnstate.edu To ensure complete enolate formation and avoid side reactions, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used. transformationtutoring.commnstate.edu

Halogenation at the α-position is another important electrophilic substitution reaction. Under basic conditions, the reaction can be difficult to control, often leading to polyhalogenated products. libretexts.orgmnstate.edu This is because the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-hydrogens, making subsequent halogenation faster. libretexts.org In contrast, under acidic conditions, the reaction proceeds through an enol intermediate and can typically be stopped at monosubstitution. libretexts.orgmnstate.edu

Domino and Multicomponent Reactions Involving this compound

Domino reactions, also known as cascade or tandem reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. nih.gov this compound can serve as a building block in such reactions. Its activated methylene (B1212753) group, stabilized by the adjacent phenyl groups, makes it a suitable component for these complex transformations. nih.gov

For example, this compound has been utilized in domino reactions with chromones. nih.govuni-rostock.de The specific pathway and resulting products in these reactions are highly dependent on the substituents on the chromone (B188151) ring and the reaction conditions, demonstrating the nuanced control possible in these systems. nih.govuni-rostock.de These reactions often involve a sequence of events such as Michael additions and subsequent cyclizations or ring-cleavage events, leading to a diverse array of heterocyclic products. nih.gov

Multicomponent reactions (MCRs), in which three or more reactants combine in a single step to form a product that contains substantial portions of all reactants, represent another area where this compound could potentially be employed, although specific examples in the provided search results are more general. nih.govunito.it The principles of domino reactions, where activated carbonyl compounds are key, suggest the utility of this compound in the design of novel MCRs for the efficient synthesis of complex molecules. nih.govuni-rostock.de

Pericyclic Reactions and Allene (B1206475) Synthesis via Allene Dianions

The reactivity of this compound is significantly enhanced upon formation of its corresponding dianion. This highly reactive intermediate, a Y-conjugated dianion, serves as a potent nucleophile in various chemical transformations. While classical pericyclic reactions involving this compound are not prominently documented, the generation of its dianion opens pathways to reactions that can be mechanistically intricate, sometimes involving cyclic transition states that bear resemblance to pericyclic processes. A key area of interest is the potential for these dianions to serve as precursors for the synthesis of allenes.

The dianion of this compound is typically generated in situ by treating the ketone with two equivalents of a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (B95107) (THF). This process involves the abstraction of protons from both the methyl group and the benzylic carbon, creating a dianionic species with nucleophilic character at both the terminal carbon of the former methyl group and the oxygen atom.

Mechanistic Investigations of the this compound Dianion

The structure of the lithium salt of the this compound dianion has been investigated using NMR spectroscopy. These studies have revealed that the dianion exists as a mixture of isomers, including an exo,endo form and a symmetrical exo,exo form. The presence of these isomers highlights the complex conformational dynamics of this Y-conjugated system. The barrier to rotation around the benzyl (B1604629) Cα-Cβ bond in the dianion salt in THF has been determined to be approximately 10.8 ± 0.5 kcal mol⁻¹. This rotational barrier is indicative of the significant double bond character within the delocalized π-system of the dianion.

The dianion of this compound has been shown to act as a C,O-dinucleophile in its reactions with various electrophiles. For instance, its reaction with diorganodichlorosilanes leads to the formation of 1,1,5,5-tetraorgano-3,7-bis(diphenylmethylene)-1,5-disila-2,8-dioxacyclooctanes. Interestingly, when diorganodifluorosilanes are used as the electrophile, a positional isomer, 1,1,5,5-tetraorgano-3,7-bis(diphenylmethylene)-1,5-disila-2,6-dioxacyclooctane, is formed. This difference in reactivity is attributed to the nature of the leaving group on the silicon atom. Mechanistic studies involving monochlorosilanes suggest that the initial bond formation occurs at the carbon of the methylene group (a Si-CH₂ bond) rather than at the oxygen atom.

The reaction of the this compound dianion has been extended to other organometallic halides. With diphenyldichlorogermane and diphenyldifluorogermane, the reaction yields 1,1,5,5-tetraphenyl-3,7-bis(diphenylmethylene)-1,5-digerma-2,6-dioxacyclooctane. Furthermore, reactions with 1,2-dichlorotetramethyldisilane and 1,3-dichlorohexamethyltrisilane have been employed to synthesize 10-membered and 6-membered cyclic compounds, respectively.

Table 1: Products from the Reaction of this compound Dianion with Organohalosilanes and -germanes

| Electrophile | Product | Ring Size |

| Diorganodichlorosilanes | 1,1,5,5-Tetraorgano-3,7-bis(diphenylmethylene)-1,5-disila-2,8-dioxacyclooctanes | 8 |

| Diorganodifluorosilanes | 1,1,5,5-Tetraorgano-3,7-bis(diphenylmethylene)-1,5-disila-2,6-dioxacyclooctane | 8 |

| Diphenyldichlorogermane | 1,1,5,5-Tetraphenyl-3,7-bis(diphenylmethylene)-1,5-digerma-2,6-dioxacyclooctane | 8 |

| Diphenyldifluorogermane | 1,1,5,5-Tetraphenyl-3,7-bis(diphenylmethylene)-1,5-digerma-2,6-dioxacyclooctane | 8 |

| 1,2-Dichlorotetramethyldisilane | 1,1,2,2,6,6,7,7-Octamethyl-4,9-bis(diphenylmethylene)-1,2,6,7-tetrasila-3,10-dioxacyclodecane | 10 |

| 1,3-Dichlorohexamethyltrisilane | Cyclic silyl (B83357) ether | 6 |

Allene Synthesis via Ketone Dianions

While specific examples detailing the synthesis of allenes directly from the dianion of this compound are not extensively reported, the general reactivity of ketone dianions provides a basis for predicting such transformations. The synthesis of allenes from ketones often involves the reaction of the corresponding enolate or dianion with an electrophile that can subsequently undergo elimination to form the cumulenic double bond system.

One plausible, though not explicitly documented for this compound, route to a tetraphenyl-substituted allene would involve the reaction of the this compound dianion with a one-carbon electrophile that can be readily eliminated. For example, reaction with thiophosgene (B130339) (CSCl₂) or a related reagent could, in principle, lead to a thioenolate intermediate that could then collapse to form the allene.

The general mechanism for such a transformation would likely proceed through the following steps:

Formation of the this compound dianion.

Nucleophilic attack of the carbanionic center of the dianion on the electrophile.

Subsequent elimination of a stable leaving group to generate the allene.

It is important to note that the reactivity of the this compound dianion as a C,O-dinucleophile could lead to competing reaction pathways. The formation of cyclic ethers, as observed with organohalosilanes, demonstrates the propensity for the oxygen atom to participate in nucleophilic attack, which could hinder the desired allene synthesis. The choice of electrophile and reaction conditions would be critical in directing the reaction towards allene formation.

Table 2: General Strategies for Allene Synthesis from Ketones

| Method | Description |

| From Propargyl Alcohols | The Crabbé reaction, involving the treatment of a terminal alkyne with an aldehyde or ketone in the presence of a copper salt and an amine, is a well-established method for synthesizing allenes. |

| From Dihaloalkenes | Reaction of 1,1-dihaloalkenes with organometallic reagents can produce organotitanium species that react with ketones to afford allenes. |

| Peterson Olefination | The reaction of α-silyl carbanions with ketones can lead to the formation of allenes through a Peterson elimination pathway. |

| Hydroalkylation of Enynes | The palladium-catalyzed addition of ketones to 1,3-enynes provides a route to β-allenyl ketones. |

In the context of pericyclic reactions, the concerted nature of some allene-forming eliminations could be considered to have pericyclic character, although they are not typically classified under the main categories of pericyclic reactions like cycloadditions or sigmatropic rearrangements. The transition state for the elimination step leading to the allene could involve a cyclic array of electrons, but further mechanistic studies would be required to validate this hypothesis for reactions involving the dianion of this compound.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Molecular Architectures

1,1-Diphenylacetone serves as a key starting material for the synthesis of more complex molecular structures. nih.govchemicalbull.com Its chemical reactivity, which includes the potential for condensations, cyclizations, and substitutions, allows it to be a foundational component in multi-step synthetic pathways. nih.gov One notable application is in the synthesis of substituted cyclopentadienone derivatives. These five-membered ring structures are highly useful in cycloaddition reactions, such as the Diels-Alder reaction, which is a powerful method for forming six-membered rings. organic-chemistry.orgdergipark.org.tr

The general process involves a base-catalyzed aldol (B89426) condensation reaction between this compound and a 1,2-dicarbonyl compound, such as benzil (B1666583), which leads to the formation of a tetraphenylcyclopentadienone. These resulting cyclopentadienones are stable and can be isolated, serving as dienes in cycloaddition reactions to build polycyclic and cage-like molecular architectures. The ability to perform these reactions allows chemists to construct elaborate three-dimensional molecules from relatively simple precursors. dergipark.org.tr

Table 1: Reactions Utilizing this compound for Complex Architectures

| Reaction Type | Reactants | Product Class | Application |

|---|---|---|---|

| Aldol Condensation | This compound, Benzil | Tetrasubstituted Cyclopentadienones | Dienophile in Diels-Alder Reactions |

| Cycloaddition | Cyclopentadienone derivatives | Polycyclic Aromatic Compounds | Synthesis of complex molecular frameworks |

Role in Pharmaceutical Synthesis and Drug Design

The diphenyl-substituted ketone motif present in this compound is a structural feature found in various biologically active molecules, making it a valuable intermediate in pharmaceutical chemistry. nih.govchemicalbook.com

This compound is identified as a crucial intermediate in the synthesis of certain therapeutic agents and specialty chemicals. chemicalbook.comnih.gov A primary example is its use as a precursor in the production of the rodenticide Diphenadione. orgsyn.orgwikipedia.org Diphenadione is an anticoagulant that functions as a vitamin K antagonist and is used to control populations of rodents such as rats and mice. wikipedia.orgresearchgate.net The synthesis involves the reaction of this compound with a phthalate (B1215562) derivative.

The compound is also listed as a precursor in the synthesis of β-Phenylmethamphetamine, highlighting its utility in creating molecules with central nervous system activity. orgsyn.org Its role as a versatile starting material allows for various chemical transformations to produce a range of fine and specialty chemicals. chemicalbook.com

While this compound is a versatile precursor, a direct synthetic pathway from this specific compound to prostaglandin (B15479496) I2 agonists or cantharidin (B1668268) mimetics is not prominently documented in surveyed scientific literature. The synthesis of these complex bioactive molecules typically involves multi-step processes starting from different, highly functionalized precursors.

Direct studies on the anti-inflammatory properties of this compound itself are limited. However, its structural framework is related to classes of compounds known for their significant anti-inflammatory activity. Pyrazoles and pyrazolones, for instance, are five-membered heterocyclic compounds that form the core of several non-steroidal anti-inflammatory drugs (NSAIDs) like phenazone and phenylbutazone. nih.govsci-hub.se

The synthesis of pyrazolone (B3327878) derivatives can be achieved through the condensation reaction of a β-dicarbonyl compound (or a related ketone) with hydrazine (B178648) derivatives. nih.govresearchgate.net While this presents a potential pathway for creating novel anti-inflammatory agents from precursors structurally similar to this compound, specific research detailing the synthesis and anti-inflammatory activity of pyrazolone derivatives directly from this compound is not extensively available in the reviewed literature. Nonetheless, the development of novel pyrazole (B372694) derivatives remains an active area of research for new analgesic and anti-inflammatory drugs. nih.gov

Contributions to Polymer Chemistry and Advanced Materials

The application of this compound extends into the realm of materials science, particularly in the production and modification of polymers. nih.gov

This compound can be utilized in the synthesis of polymers through processes like free radical polymerization. chemicalbook.com Aromatic ketones, in general, are known to function as photoinitiators. polymerinnovationblog.com Upon absorption of UV light, these molecules can generate free radicals, which in turn initiate the polymerization of monomers, such as acrylates, to form polymer chains. polymerinnovationblog.comradtech.org This method is a cornerstone of UV-curing technologies used in coatings, inks, and adhesives. The incorporation of the bulky diphenylmethane (B89790) group from this compound into a polymer backbone can influence the material's properties.

Furthermore, derivatives of this compound can be used as comonomers in polymerization processes. d-nb.info Introducing a comonomer into a polymer chain, such as in the production of linear low-density polyethylene (B3416737) (LLDPE), is a key strategy for modifying the final material's properties. d-nb.infomdpi.com The type and concentration of the comonomer can affect the polymer's density, flexibility, and strength. mdpi.comresearchgate.net The use of monomers containing bulky side groups, like the diphenyl group, can enhance properties such as thermal stability and solubility in common organic solvents. nih.govkstudy.com

Table 2: Applications of this compound in Polymer Science

| Application | Mechanism | Monomer/Initiator Type | Resulting Polymer Property |

|---|---|---|---|

| Photoinitiation | Free-radical generation upon UV exposure | Type I Photoinitiator | Controlled and rapid curing of resins |

| Copolymerization | Incorporation as a comonomer | Comonomer with bulky diphenyl group | Enhanced thermal stability, modified density |

Applications in Coatings and Adhesives Development

This compound's extended conjugation and aromatic character make it a candidate for specialized applications in the formulation of coatings. guidechem.com Its structure allows it to absorb ultraviolet (UV) radiation, a property leveraged in the development of UV stabilizers. guidechem.com When incorporated into coating formulations, it can help protect the underlying material from degradation caused by sunlight. Furthermore, it has been employed in the formulation of optical brighteners, which absorb light in the UV spectrum and re-emit it in the blue region of the visible spectrum, making materials appear whiter and brighter. guidechem.com The compound's utility in broader coatings applications has also been noted. thieme-connect.com

Photochemical Applications and Photosensitization

The chemical structure of this compound, specifically the presence of a carbonyl group conjugated with two phenyl rings, makes it suitable for photochemical applications. Aromatic ketones are well-known photosensitizers. The process of photosensitization begins with the absorption of light, which elevates the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). msu.edu

In many ketones, this S₁ state can efficiently undergo a process called intersystem crossing (ISC) to form a lower-energy, but longer-lived, triplet state (T₁). msu.eduscripps.edu This triplet state molecule can then act as a sensitizer, transferring its energy to another molecule, which in turn becomes reactive. princeton.edu Because of these properties, this compound can be used to initiate photochemical reactions that would not occur or would proceed inefficiently with direct irradiation of the target molecule. guidechem.comprinceton.edu It serves as a model compound in mechanistic studies involving radical reactions initiated by light. guidechem.com

Table 1: Photochemical Properties and Processes

| Property/Process | Description | Relevance to this compound |

|---|---|---|

| Light Absorption | A molecule absorbs a photon, leading to electronic excitation (e.g., n → π* or π → π* transition). | The carbonyl and phenyl groups in this compound are chromophores that absorb UV light. guidechem.com |

| Excited States | The molecule is promoted to a short-lived excited singlet state (S₁). | S₁ is the initial state after photon absorption. msu.edu |

| Intersystem Crossing (ISC) | A spin-forbidden transition from the singlet state (S₁) to a longer-lived triplet state (T₁). | Efficient ISC is characteristic of ketones and is crucial for photosensitization. msu.eduscripps.edu |

| Photosensitization | The excited triplet state molecule transfers its energy to a different ground-state molecule, causing the second molecule to become excited and reactive. | As a triplet sensitizer, this compound can enable various photochemical transformations. princeton.edu |

Fine Chemical and Agrochemical Synthesis

This compound is a valuable intermediate and building block in the synthesis of fine chemicals and complex organic molecules. guidechem.comindiamart.com Its chemical structure allows for a variety of transformations, such as condensations and cyclizations, making it a versatile precursor for more complex molecular architectures. indiamart.com

In the field of agrochemicals, this compound is specifically identified as an intermediate in the synthesis of certain rodenticides. sarex.com For example, it is a known precursor in the synthesis of Diphenadione, an anticoagulant rodenticide. sarex.comwikipedia.org This application highlights its role in producing active ingredients for crop protection and pest control products. It is also used more broadly as a starting material or intermediate for producing various organic compounds within the chemical industry. guidechem.com

Molecular Electronics Applications

Furthermore, the reactivity of this compound has been exploited to create novel organometallic structures with potential in materials science and electronics. indiamart.comacs.org For instance, the dianion of this compound reacts with diorganodichlorosilanes and diorganodifluorosilanes to produce eight-membered cyclic compounds containing silicon, oxygen, and carbon atoms (disila-dioxacyclooctanes). acs.org Similar reactions with diphenyldichlorogermane yield germanium-containing cyclic structures. acs.org The synthesis of these well-defined organosilicon and organogermanium heterocycles represents a pathway to new materials with tailored electronic and physical properties for potential use in molecular-scale electronic components. acs.org

Table 2: Synthesized Heterocycles from this compound Dianion

| Reactant | Product | Potential Application Area | Source |

|---|---|---|---|

| Diorganodichlorosilanes | 1,1,5,5-tetraorgano-3,7-bis(diphenylmethylene)-1,5-disila-2,8-dioxacyclooctanes | Materials Science, Molecular Electronics | acs.org |

| Diorganodifluorosilanes | 1,1,5,5-tetraorgano-3,7-bis(diphenylmethylene)-1,5-disila-2,6-dioxacyclooctane | Materials Science, Molecular Electronics | acs.org |

Catalysis and Mechanistic Insights Involving 1,1 Diphenylacetone

1,1-Diphenylacetone as a Precursor in Catalyst Synthesis

While this compound is a recognized intermediate in various organic syntheses, its direct role as a precursor for the synthesis of catalysts is not as prominently documented as its isomer, 1,3-diphenylacetone (B89425). guidechem.com Notably, the synthesis of (tetraarylcyclopentadienone)iron carbonyl compounds, which are effective catalysts for transfer hydrogenation and dehydrogenation, utilizes 1,3-diphenylacetone in a crucial coupling reaction with substituted benzils. This reaction sequence leads to the formation of the cyclopentadienone ligand that coordinates to the iron center.

Although direct evidence for this compound in the synthesis of analogous catalysts is sparse, its structural motifs are of significant interest in the design of organic molecules for catalytic applications. The compound serves as a valuable building block in the synthesis of more complex organic structures, some of which may possess catalytic activity or act as ligands for catalytic metals. indiamart.com Its utility is often found in its reactivity, which allows for the construction of intricate molecular architectures. indiamart.com

Role in Transition Metal Catalysis

The involvement of ketones, such as this compound and its derivatives, in transition metal catalysis is particularly evident in hydrogenation and dehydrogenation reactions. Iron carbonyl complexes, in particular, have emerged as effective and environmentally benign catalysts for these transformations.

(Cyclopentadienone)iron carbonyl complexes are active catalysts for both transfer hydrogenation of carbonyls and the reverse reaction, transfer dehydrogenation of alcohols. In these processes, an alcohol such as isopropanol (B130326) often serves as the hydrogen source for hydrogenation, while a ketone like acetone (B3395972) can act as the hydrogen acceptor in dehydrogenation.

A notable example involves (tetraarylcyclopentadienone)iron tricarbonyl compounds, which are synthesized using 1,3-diphenylacetone. These catalysts have demonstrated significant activity in both transfer hydrogenation and dehydrogenation reactions. The electronic properties of the cyclopentadienone ligand, which can be modulated by substituents, have been shown to influence the catalytic activity. Electron-donating groups on the cyclopentadienone ring tend to increase the rates of both hydrogenation and dehydrogenation.

The general catalytic cycle for these transformations is initiated by the activation of the iron tricarbonyl precatalyst. This is often achieved by removing a CO ligand to generate a catalytically active, unsaturated species. This species can then react with an alcohol to form an iron hydride, which is a key intermediate in the catalytic cycle.

Mechanistic investigations into the action of (cyclopentadienone)iron carbonyl catalysts suggest that the hydrogen transfer steps likely proceed through an outer-sphere, concerted, bifunctional mechanism. In this type of mechanism, the substrate does not coordinate directly to the metal center (inner-sphere), but rather interacts with the catalyst in the second coordination sphere (outer-sphere).

For the transfer hydrogenation of a ketone, the iron hydride intermediate is believed to transfer a hydride (H-) to the carbonyl carbon of the substrate, while a proton (H+) is concurrently transferred from the catalyst framework (often from a hydroxyl group on the cyclopentadienone ligand or a coordinated alcohol) to the carbonyl oxygen of the substrate. This concerted transfer of both a hydride and a proton avoids the formation of high-energy charged intermediates and lowers the activation barrier for the reaction.

The proposed catalytic cycle for transfer hydrogenation and dehydrogenation with (cyclopentadienone)iron carbonyl compounds can be summarized as follows:

Activation: The precatalyst, a (cyclopentadienone)iron tricarbonyl complex, is activated, often with the assistance of an agent like trimethylamine (B31210) N-oxide, to create a vacant coordination site.

Hydrogenation Cycle (Clockwise):

The activated catalyst reacts with a hydrogen donor (e.g., isopropanol) to form an iron hydride intermediate.

This iron hydride then transfers hydrogen to the substrate (a ketone) via a proposed outer-sphere, concerted mechanism, regenerating the active catalyst and forming the product alcohol.

Dehydrogenation Cycle (Counter-Clockwise):

The activated catalyst reacts with an alcohol substrate.

Hydrogen is transferred from the alcohol to the catalyst, forming the iron hydride and releasing the corresponding ketone.

The iron hydride then transfers hydrogen to a hydrogen acceptor (e.g., acetone) to regenerate the active catalyst.

Kinetic studies and the effect of substituents on the catalyst and substrate have provided evidence for the proposed turnover-limiting steps in these cycles. For transfer hydrogenation, the rate-limiting step is often the hydrogen transfer from the iron hydride to the carbonyl substrate. Conversely, for transfer dehydrogenation, the turnover-limiting step is typically the hydrogen transfer from the alcohol substrate to the catalyst.

Organic Synthesis Catalysis Applications

Beyond its indirect involvement in transition metal catalysis, this compound finds applications as an intermediate and building block in broader organic synthesis, where its chemical reactivity is harnessed to construct a variety of organic molecules. guidechem.comindiamart.com

The presence of both a carbonyl group and an alpha-methine proton makes this compound a versatile substrate for a range of organic transformations. It can participate in reactions such as aldol (B89426) condensations, Grignard additions, and enolate chemistry. indiamart.com These reactions are fundamental in the synthesis of more complex molecules, including those with potential applications in pharmaceuticals and materials science. indiamart.com

For instance, the enolate of this compound can act as a nucleophile in various carbon-carbon bond-forming reactions, which are central to the construction of molecular complexity. The steric bulk provided by the two phenyl groups can also influence the stereochemical outcome of certain reactions, making it a useful compound for studying stereoselectivity in organic synthesis.

Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of an organic molecule. For 1,1-Diphenylacetone, both proton (¹H) and carbon-13 (¹³C) NMR provide definitive data for its structural confirmation.

The ¹H NMR spectrum of this compound provides precise information about the number and type of protons in the molecule. The spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), shows three distinct signals corresponding to the three unique proton environments.

The aromatic region of the spectrum displays a complex multiplet between δ 7.20 and 7.30 ppm, which integrates to 10 protons. This signal arises from the ten protons distributed across the two phenyl rings. A sharp singlet appears at δ 5.21 ppm, corresponding to the single methine proton (CH) situated between the two phenyl groups and the carbonyl group. The upfield region contains a singlet at δ 2.19 ppm, integrating to three protons, which is characteristic of the acetyl methyl group (CH₃). The singlet nature of the methine and methyl peaks indicates a lack of adjacent protons for spin-spin coupling.

Table 1: ¹H NMR Spectral Data for this compound Data recorded on a 90 MHz instrument in CDCl₃. Source: SDBS

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.30-7.20 | Multiplet (m) | 10H | Aromatic protons (C₆H₅)₂ |

| 5.21 | Singlet (s) | 1H | Methine proton (-CH -(C₆H₅)₂) |

| 2.19 | Singlet (s) | 3H | Methyl protons (-COCH₃ ) |

The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments within the molecule. The spectrum of this compound shows seven distinct signals.

The most downfield signal appears at δ 206.51 ppm, which is characteristic of a ketone carbonyl carbon (C=O). The signal for the two equivalent ipso-carbons (the aromatic carbons directly attached to the methine group) is observed at δ 139.3 ppm. The ten aromatic CH carbons of the phenyl rings produce three signals at δ 128.9, 128.8, and 127.1 ppm. The methine carbon alpha to the carbonyl group gives a signal at δ 63.3 ppm. Finally, the methyl carbon of the acetyl group is observed furthest upfield at δ 29.2 ppm.

Table 2: ¹³C NMR Spectral Data for this compound Data recorded on a 22.63 MHz instrument in CDCl₃. Source: SDBS

| Chemical Shift (δ) ppm | Assignment |

| 206.51 | Carbonyl carbon (C =O) |

| 139.3 | Aromatic ipso-carbons |

| 128.9 | Aromatic methine carbons (-C H) |

| 128.8 | Aromatic methine carbons (-C H) |

| 127.1 | Aromatic methine carbons (-C H) |

| 63.3 | Methine carbon (-C H(Ph)₂) |

| 29.2 | Methyl carbon (-C H₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The Fourier Transform Infrared (FTIR) spectrum of this compound, often obtained using a KBr pellet, shows several characteristic absorption bands. A very strong and sharp peak at 1715 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of an aliphatic ketone.

Aromatic C-H stretching vibrations are observed as a group of peaks around 3062-3027 cm⁻¹. The aliphatic C-H stretching from the methyl and methine groups appears at 2925 cm⁻¹. Bending vibrations for the methyl group are found at 1356 cm⁻¹. The presence of the phenyl rings is further confirmed by C=C stretching absorptions within the aromatic ring at 1495 cm⁻¹ and 1453 cm⁻¹. Strong bands at 748 cm⁻¹ and 701 cm⁻¹ correspond to the out-of-plane C-H bending typical for monosubstituted benzene (B151609) rings. nih.gov Information from Attenuated Total Reflectance (ATR) IR investigations is also available and corroborates these findings. nih.gov

Table 3: Principal IR Absorption Bands for this compound Data from SDBS, KBr Pellet Technique

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3062, 3027 | Medium | Aromatic C-H Stretch |

| 2925 | Weak | Aliphatic C-H Stretch |

| 1715 | Strong | C=O Carbonyl Stretch |

| 1495, 1453 | Strong | Aromatic C=C Ring Stretch |

| 1356 | Medium | CH₃ Bending |

| 748, 701 | Strong | Aromatic C-H Out-of-Plane Bending |

In addition to solid-state analysis, vapor phase IR studies of this compound have been conducted using instruments such as a DIGILAB FTS-14 spectrometer. nih.gov This technique analyzes the compound in the gaseous state, providing data free from intermolecular interactions present in solid or liquid samples, which can lead to slight shifts in absorption frequencies.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) mass spectrometry is used to determine its molecular weight and to study its fragmentation patterns, which provides structural clues.

The mass spectrum shows a molecular ion peak [M]⁺ at an m/z of 210, which corresponds to the molecular weight of the compound (C₁₅H₁₄O). The most prominent fragmentation pathway for ketones is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group.

In the case of this compound, α-cleavage can occur in two ways:

Loss of the methyl radical (•CH₃), resulting in the formation of the diphenylacetyl cation [(C₆H₅)₂CHCO]⁺. This cation is not typically stable and is not observed as a major peak.

Loss of the acetyl radical (•COCH₃), leading to the formation of the diphenylmethyl cation (benzhydryl cation), [(C₆H₅)₂CH]⁺.

The latter pathway is dominant. The diphenylmethyl cation gives rise to the base peak in the spectrum at m/z 167 . This fragment is highly stabilized by the resonance delocalization of the positive charge across both phenyl rings. Further fragmentation of the benzhydryl cation through the loss of a hydrogen molecule (H₂) or other rearrangements can explain the presence of other significant peaks, such as the one at m/z 165 . nih.gov Another major fragment is observed at m/z 152 , which likely results from the loss of a methyl group from the m/z 167 fragment, followed by rearrangement. nih.gov

Table 4: Major Mass Spectrometry Fragments for this compound Data from GC-MS analysis. Source: PubChem nih.gov

| m/z | Proposed Fragment Ion | Significance |

| 210 | [C₁₅H₁₄O]⁺ | Molecular Ion [M]⁺ |

| 167 | [(C₆H₅)₂CH]⁺ | Base Peak; from α-cleavage (loss of •COCH₃) |

| 165 | [C₁₃H₉]⁺ | From loss of H₂ from the m/z 167 fragment |

| 152 | [C₁₂H₈]⁺ | From complex rearrangement/fragmentation |

X-ray Crystallography and Solid-State Structural Analysis

However, its characteristics in the solid phase are well-established through physical observation and supplier specifications. This compound presents as a white to off-white crystalline solid or powder at room temperature. nih.govcymitquimica.comsigmaaldrich.com This crystalline nature indicates an ordered arrangement of molecules in the solid-state lattice. The melting point of the compound is consistently reported in the range of 59-63 °C, which is a key parameter for characterizing its solid form. sigmaaldrich.comchemicalbook.com

Computational models and general chemical knowledge suggest a tetrahedral geometry around the central sp³-hybridized carbon atom that is bonded to the two phenyl rings, the acetyl group, and a hydrogen atom. The two phenyl rings are not expected to be coplanar due to steric hindrance. While these theoretical models provide a likely conformation, they are not a substitute for experimental X-ray diffraction data.

Table 1: Physical Properties of this compound in the Solid State

| Property | Value/Description | Source(s) |

|---|---|---|

| Appearance | White to Almost white powder to crystal | nih.govcymitquimica.comsigmaaldrich.com |

| Physical State (at 20°C) | Solid | [No Source] |

| Melting Point | 59-63 °C | sigmaaldrich.comchemicalbook.com |

UV-Visible Absorption Spectroscopy

Detailed experimental UV-Visible absorption spectra for this compound, including specific maxima of absorption (λmax) and corresponding molar absorptivity (ε) values, are not widely published in readily accessible scientific journals or databases. The compound is listed in specialized photochemical databases, implying that such data has been collected, but it is not publicly available. chemicalbook.com

Based on its molecular structure, the UV-Visible absorption profile of this compound is dictated by the electronic transitions associated with its constituent chromophores: the two phenyl rings and the carbonyl group.

The expected electronic transitions are:

π → π* Transitions: These are typically high-energy, high-intensity absorptions. They arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the benzene rings. Aromatic compounds typically show two bands for these transitions: the E-band (ethylenic) and the B-band (benzenoid).

n → π* Transitions: This transition involves the promotion of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital of the carbonyl group. These transitions are characteristically of lower energy and much lower intensity compared to π → π* transitions.

The lack of conjugation between the phenyl rings and the carbonyl group (due to the insulating sp³-hybridized carbon) means that the absorption spectrum is likely to be a superposition of the absorptions of the individual chromophores (a substituted benzene and a ketone). The spectrum would be expected to resemble that of toluene, with the addition of a weak, longer-wavelength absorption band corresponding to the carbonyl n → π* transition.

Table 2: Expected UV-Visible Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Relative Intensity | Expected Wavelength Region |

|---|---|---|---|

| π → π* (B-band) | Phenyl Rings | Moderate | ~260 nm |

| n → π* | Carbonyl Group (C=O) | Low | Longer wavelength (>280 nm) |

Theoretical and Computational Studies of 1,1 Diphenylacetone

Quantum Chemical Calculations (DFT, ab initio, MP2)

Quantum chemical calculations are fundamental to modern chemistry, providing detailed insights into the electronic structure and energetic properties of molecules. For a compound like 1,1-diphenylacetone, methods such as Density Functional Theory (DFT), ab initio calculations (like Hartree-Fock), and Møller-Plesset perturbation theory (MP2) are invaluable. ic.ac.uk

DFT, particularly with hybrid functionals like B3LYP, has become a standard tool for investigating the properties of organic molecules. A DFT study on a related compound, 1-hydroxycyclohexyl phenyl ketone, highlights the types of parameters that can be elucidated. chemrxiv.org Such a study on this compound would involve optimizing its three-dimensional geometry to find the most stable arrangement of its atoms. From this optimized structure, a wealth of information can be derived, including the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map.

These parameters are crucial for predicting reactivity. The HOMO-LUMO energy gap, for instance, is an indicator of the molecule's kinetic stability and chemical reactivity. chemrxiv.org Natural Bond Orbital (NBO) analysis can further reveal details about charge delocalization and hyperconjugative interactions between the phenyl rings and the ketone group. chemrxiv.org While ab initio and MP2 methods can offer higher accuracy, especially for electron correlation effects, they are more computationally intensive. mdpi.com A composite scheme, correcting a large-basis-set MP2 calculation with a smaller-basis-set coupled-cluster (∆CC) calculation, can balance accuracy and computational cost for predicting properties like core-electron binding energies. mdpi.com

Table 1: Illustrative Data from a DFT Study on an Aromatic Ketone This table is based on parameters typically calculated in computational studies, such as the one on 1-hydroxycyclohexyl phenyl ketone, and illustrates the data that would be generated for this compound.

| Parameter | Description | Potential Finding for this compound |

| Optimized Geometry | Lowest energy 3D structure. | Defines bond lengths, bond angles, and dihedral angles, revealing the spatial arrangement of the phenyl and acetyl groups. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | Measure of the net molecular polarity. | Quantifies the charge distribution across the molecule, influenced by the polar carbonyl group. |

| NBO Charges | Atomic charges derived from NBO analysis. | Shows the partial positive charge on the carbonyl carbon and the distribution of charge on the phenyl rings. |

Conformational Analysis and Structural Stability Studies

The two phenyl rings and the acetyl group in this compound can rotate around the C-C single bonds, leading to various possible conformations. Conformational analysis aims to identify the most stable of these arrangements (the global minimum on the potential energy surface) and the energy barriers to rotation between different conformers.

Computational methods are ideally suited for this task. By systematically rotating the dihedral angles of the phenyl and methyl groups relative to the carbonyl group and calculating the energy at each step, a potential energy surface can be mapped out. Studies on other hindered aryl alkyl ketones using dynamic NMR and molecular mechanics have shown that the rotation around the Ar-CO bond can be hindered, leading to stable, non-planar conformations. unibas.it For this compound, the steric hindrance between the two bulky phenyl groups and the methyl group would significantly influence the preferred conformation, likely forcing the phenyl rings into a twisted, propeller-like arrangement relative to each other and the plane of the carbonyl group.

Determining the stable conformers is critical, as the molecule's reactivity and its ability to interact with biological receptors are directly dependent on its three-dimensional shape. nih.gov Computational modeling, potentially combined with experimental techniques like X-ray crystallography on derivatives, can provide a definitive picture of its conformational preferences. nih.gov

Molecular Modeling for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological activity. nih.gov These studies are a cornerstone of drug discovery and toxicology, allowing scientists to predict the activity of new compounds based on the properties of known ones. sarex.com Molecular modeling is the engine that drives modern SAR, particularly through Quantitative Structure-Activity Relationship (QSAR) models.

A QSAR study on this compound would first require a dataset of related ketone compounds with measured biological activity (e.g., inhibition of an enzyme, or toxicity). iosrjournals.org For each compound in the series, a set of molecular descriptors would be calculated using computational software. These descriptors can be one-dimensional (e.g., molecular weight), two-dimensional (e.g., connectivity indices), or three-dimensional (e.g., molecular shape, electrostatic fields). chemspider.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the observed activity. nih.govmdpi.com

Table 2: Conceptual Framework for a QSAR Study Involving Ketones This table illustrates the components of a hypothetical QSAR study for a series of ketones.

| Component | Description | Example for a Ketone Series |

| Biological Activity | The measured endpoint to be modeled (e.g., IC₅₀). | Antifungal activity against Candida albicans. iosrjournals.org |

| Molecular Descriptors | Calculated properties representing physicochemical features. | LogP (hydrophobicity), Molar Refractivity (MR), Heat of Formation, HOMO/LUMO energies. iosrjournals.orgnih.gov |

| Statistical Model | The mathematical equation linking descriptors to activity. | Activity = c₀ + (c₁ × LogP) + (c₂ × MR) + ... |

| Model Validation | Statistical tests to assess the model's robustness and predictive power. | R², q², predictive R² for a test set. nih.gov |

Although no specific SAR studies for this compound are publicly documented, the framework for such an investigation is well-established. iosrjournals.orgnih.gov Given that this compound is an intermediate for the rodenticide Diphenadione, a QSAR study could potentially explore the structural features of related ketones that contribute to anticoagulant activity. wikipedia.org

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing researchers to map out entire reaction pathways, identify transition states, and calculate activation energies. unibas.it This provides a level of detail that is often impossible to obtain from experiments alone.

For this compound, several reactions could be investigated. For example, its synthesis via the Friedel-Crafts alkylation of the α-bromo derivative of phenylacetone (B166967) could be modeled to understand the energetics of the key bond-forming steps. wikipedia.org Another relevant reaction is the Willgerodt-Kindler reaction, which transforms aryl alkyl ketones into amides or thioamides. wikipedia.orgorganic-chemistry.org A computational "reality check" on the proposed mechanism for this reaction using acetophenone (B1666503) as a model substrate was performed using DFT. ic.ac.uk The study calculated the energies of proposed intermediates and transition states, revealing that some commonly depicted pathways have prohibitively high energy barriers, suggesting alternative mechanisms may be at play. ic.ac.uk A similar DFT study could be applied to this compound to understand its behavior under Willgerodt-Kindler conditions, mapping the migration of the carbonyl group along the carbon chain.

Photochemical reactions can also be studied. Computational investigations of photochemical isomerizations, for instance, use methods like CASSCF and MP2-CAS to explore potential energy surfaces of excited states and locate conical intersections, which are critical for understanding how the molecule transitions from an excited state back to the ground state to form products. nih.govmdpi.com

Computational Toxicology Studies

Computational toxicology uses in silico models to predict the potential adverse effects of chemicals on human health and the environment, reducing the need for animal testing. nih.govresearchgate.net A key component of this field is the use of (Q)SAR models to predict specific toxicological endpoints, such as mutagenicity, carcinogenicity, or skin irritation. nih.gov

For this compound, a computational toxicology assessment would begin by comparing its structure to databases of compounds with known toxicological profiles. Expert rule-based systems (like Toxtree or DEREK Nexus) and statistical-based models can be used to predict the likelihood of adverse effects. nih.gov For instance, the GHS classifications provided in the PubChem database, which indicate potential for skin, eye, and respiratory irritation, are often derived from or supported by such computational models. nih.gov

These models work by identifying "structural alerts"—specific molecular fragments or motifs that are associated with a particular type of toxicity. The model would analyze this compound for the presence of such alerts. While general ketones are considered to have narcotic effects at high concentrations, and some can be toxic, a specific computational assessment for this compound would provide a more refined prediction of its potential hazards. taylorandfrancis.com

Degradation Pathways and Environmental Considerations

Oxidative Degradation Mechanisms

The degradation of 1,1-Diphenylacetone in the environment is expected to be primarily driven by oxidative processes. Ketones are generally resistant to oxidation compared to aldehydes; however, the presence of two phenyl groups attached to the α-carbon can influence its reactivity. guidechem.com Strong oxidizing agents can induce the cleavage of carbon-carbon bonds. nih.gov

One of the primary mechanisms for the degradation of organic compounds in the atmosphere and in aquatic environments is their reaction with hydroxyl radicals (•OH). scribd.commdpi.com These highly reactive species can initiate degradation through several pathways, including hydrogen abstraction and addition to the aromatic rings. wikipedia.org For aromatic ketones, photo-oxidative degradation is also a significant pathway, where the compound can be transformed upon absorbing light, especially in the presence of photosensitizers. researchgate.net